molecular formula C27H38N2O4S B15099282 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide

Cat. No.: B15099282
M. Wt: 486.7 g/mol
InChI Key: GIKJFGDQMYSGTC-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide is a benzamide derivative characterized by three distinct structural motifs:

  • A 4-(dimethylamino)benzyl group: This moiety enhances solubility in polar solvents due to its basic tertiary amine, which can protonate under acidic conditions .
  • A 1,1-dioxidotetrahydrothiophen-3-yl group: The sulfone group in this cyclic structure contributes to metabolic stability and influences electronic properties .

Properties

Molecular Formula

C27H38N2O4S

Molecular Weight

486.7 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-4-heptoxybenzamide

InChI

InChI=1S/C27H38N2O4S/c1-4-5-6-7-8-18-33-26-15-11-23(12-16-26)27(30)29(25-17-19-34(31,32)21-25)20-22-9-13-24(14-10-22)28(2)3/h9-16,25H,4-8,17-21H2,1-3H3

InChI Key

GIKJFGDQMYSGTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used as a probe to investigate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, such as in drug development for targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropoxybenzamide ()

  • Substituent Difference : The isopropoxy group (C3H7O) replaces the heptyloxy (C7H15O) chain.
  • Impact : Reduced lipophilicity (lower logP) and shorter half-life compared to the heptyloxy analog. The isopropoxy group may limit membrane penetration but improve aqueous solubility .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide ()

  • Substituent Difference: Hexyloxy (C6H13O) chain and 4-isopropylbenzyl group vs. heptyloxy and 4-(dimethylamino)benzyl.
  • Impact: The hexyloxy chain offers intermediate lipophilicity between isopropoxy and heptyloxy. The isopropylbenzyl group lacks the dimethylamino moiety, reducing solubility in acidic environments .

Itopride Hydrochloride ()

  • Substituent Difference: Contains a 4-[2-(dimethylamino)ethoxy]benzyl group and methoxy substituents.
  • Impact : The ethoxy linker enhances flexibility, while methoxy groups increase electron density on the aromatic ring, influencing receptor binding. Clinically, Itopride exhibits prokinetic and antiemetic effects .

Physicochemical and Pharmacokinetic Trends

Compound R Group Molecular Weight Key Functional Groups Inferred logP
Target Compound Heptyloxy (C7H15O) ~530 g/mol Dimethylamino, sulfone, benzamide High (~5.2)
4-Isopropoxy Analog () Isopropoxy (C3H7O) ~460 g/mol Dimethylamino, sulfone, benzamide Moderate (~3.8)
4-Hexyloxy Analog () Hexyloxy (C6H13O) ~520 g/mol Isopropylbenzyl, sulfone, benzamide High (~4.9)
Itopride Hydrochloride () Methoxy (OCH3) ~359 g/mol Dimethylaminoethoxy, dimethoxybenzamide Low (~2.1)

Key Observations :

  • Solubility: The dimethylamino group in the target compound and Itopride enhances solubility under acidic conditions (e.g., gastric pH), a critical factor for oral bioavailability .
  • Metabolic Stability : The sulfone group in the tetrahydrothiophen ring (vs. simpler alkyl chains in Itopride) may reduce oxidative metabolism, extending half-life .

Biological Activity

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 373.46 g/mol

The structure includes a dimethylamino group, a tetrahydrothiophene moiety, and a heptyloxybenzamide component, which contribute to its potential interactions within biological systems.

Property Value
Molecular FormulaC₁₈H₂₃N₃O₄S
Molecular Weight373.46 g/mol
Boiling Point680.7 ± 55.0 °C (predicted)
SolubilitySoluble in organic solvents

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antibacterial agent.
  • Anticancer Properties : Research suggests that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Enzyme Inhibition : It has been noted to interact with specific enzymes, potentially modulating biochemical pathways critical for disease progression.

Synthesis Methods

The synthesis of this compound can be approached through various chemical reactions involving key intermediates. Common methods include:

  • Condensation Reactions : Combining dimethylaminobenzaldehyde with appropriate thiophene derivatives.
  • Functionalization : Modifying the heptyloxy group to enhance solubility and bioactivity.
  • Purification Techniques : Utilizing chromatography to isolate the desired product with high purity.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Antimicrobial Studies : A study demonstrated that derivatives of benzamide with similar structural motifs showed significant inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms : Research on related compounds indicated that they could induce apoptosis in cancer cell lines by activating caspase pathways .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that certain modifications to the benzamide structure enhanced inhibitory activity against target enzymes involved in cancer metabolism .

Q & A

Q. Q1. What are the critical considerations for synthesizing N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide?

Methodological Answer: Synthesis of this compound involves multi-step reactions, including amide bond formation and sulfone group introduction. Key steps include:

  • Amide Coupling : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DCM or acetonitrile) .
  • Sulfone Formation : Oxidation of tetrahydrothiophene derivatives using hydrogen peroxide or potassium permanganate under controlled pH .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate intermediates.

Q. Critical Considerations :

  • Hazard Management : Ensure proper handling of oxidizing agents (e.g., H₂O₂) and toxic solvents (e.g., dichloromethane) with fume hoods and PPE .
  • Stability : Monitor intermediates for decomposition (e.g., DSC analysis recommended for thermal stability) .

Q. Q2. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Characterization requires a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, sulfone groups at δ ~3.5–4.0 ppm) .
  • HRMS : Accurate mass analysis (e.g., ESI-HRMS) to verify molecular ion peaks and fragmentation patterns .
  • HPLC Purity : Use C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

Q. Q3. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer : SAR studies require systematic modification of substituents and biological testing:

  • Variable Groups : Synthesize analogs with altered heptyloxy chain lengths or dimethylamino positioning .
  • Biological Assays : Test against target enzymes (e.g., kinases, HDACs) using enzymatic inhibition assays (IC₅₀ determination) .
  • Computational Modeling : Dock analogs into protein active sites (e.g., AutoDock Vina) to predict binding affinities .

Q. Key Findings from Analogous Compounds :

  • Trifluoromethyl groups enhance metabolic stability and lipophilicity .
  • Longer alkoxy chains (e.g., heptyl) improve membrane permeability but may reduce solubility .

Q. Q4. What experimental strategies mitigate contradictions in biological activity data across studies?

Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Protocols : Use validated assays (e.g., CLIA-compliant kinase profiling) with positive/negative controls .
  • Batch Consistency : Ensure synthetic reproducibility via strict QC (e.g., HPLC, LC-MS for each batch) .
  • Toxicity Screening : Conduct Ames tests (for mutagenicity) and MTT assays (for cytotoxicity) to rule off-target effects .

Q. Example Toxicity Data :

TestResult (Compound)Reference Compound (e.g., Benzyl Chloride)
Ames Test (Mutagenicity)Negative (≤10% revertants)Positive (≥50% revertants)

Q. Q5. How can researchers optimize solubility and bioavailability without compromising activity?

Methodological Answer :

  • Co-Solvent Systems : Use DMSO/PBS mixtures for in vitro studies; PEG-400 for in vivo formulations .
  • Prodrug Strategies : Introduce phosphate esters at the heptyloxy group to enhance aqueous solubility .
  • Salt Formation : React with HCl or sodium pivalate to improve crystallinity and dissolution rates .

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